4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline
Overview
Description
4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline is a useful research compound. Its molecular formula is C13H18FN and its molecular weight is 207.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A new synthetic method involving SNAr coupling has been developed for the preparation of aniline oligomers, which could be relevant for the synthesis of specific aniline derivatives like "4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline". These oligomers were characterized by various spectroscopic techniques, highlighting the potential for targeted synthesis and detailed characterization of similar compounds (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).
Chemical Reactions and Mechanisms
- Kinetic studies on the reactions of anilines with ethyl S-aryl thiocarbonates have been conducted, offering insights into the reactivity of anilines, which could be applied to understand the chemical behavior of specific aniline derivatives such as "this compound" (Castro, Leandro, Millán, & Santos, 1999).
Applications in Material Science
- Anilines have been used in the development of corrosion inhibitors, demonstrating the potential of aniline derivatives in protective coatings for metals. This application could extend to "this compound" for enhancing the corrosion resistance of materials (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Electrosynthesis and Catalysis
- The selective N-methylation of anilines catalyzed by faujasites was studied, revealing the potential of aniline derivatives in catalytic processes. Such methodologies could be applicable to the synthesis and functionalization of "this compound", expanding its utility in chemical synthesis (Selva, Perosa, & Fabris, 2008).
Properties
IUPAC Name |
4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-2-10-6-8-11(9-7-10)15-13-5-3-4-12(13)14/h6-9,12-13,15H,2-5H2,1H3/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAFSYANWNKXSE-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CCCC2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N[C@@H]2CCC[C@H]2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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